(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Description
(Z)-N-(2-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core, a bicyclic heterocyclic system combining thiophene and pyrazole rings. This scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer drug development . Key structural elements include:
- 4-Methoxybenzylamino group: Introduces electron-donating methoxy substituents, which may improve solubility and influence metabolic stability.
- 3-Phenylacrylamide side chain: A common motif in kinase inhibitors, contributing to π-π stacking interactions and target affinity.
Properties
IUPAC Name |
(Z)-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-19-10-7-18(8-11-19)13-25-23(30)14-28-24(20-15-32-16-21(20)27-28)26-22(29)12-9-17-5-3-2-4-6-17/h2-12H,13-16H2,1H3,(H,25,30)(H,26,29)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJGVZMORNEQZ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound features a unique thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The structural components include:
- A thienopyrazole moiety
- A phenylacrylamide unit
- A methoxybenzyl group
Biological Activity Overview
Recent studies have highlighted the biological activities of thienopyrazole derivatives, particularly their cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activity of the compound.
Antitumor Activity
-
Cytotoxic Effects :
- Studies have shown that thienopyrazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including breast, colon, and leukemia cells. For instance, Tpz-1, a closely related thienopyrazole derivative, demonstrated selective programmed cell death in human cancer cells with IC50 values ranging from 0.19 μM to 2.99 μM after 24 to 72 hours of exposure .
- Mechanistic studies revealed that these compounds interfere with cell cycle progression and disrupt key signaling pathways involving kinases such as p38 and Akt .
- Mechanism of Action :
Anti-inflammatory Activity
Thienopyrazole derivatives have been investigated for their anti-inflammatory properties:
- Compounds similar to this compound have shown significant anti-inflammatory effects in animal models. For example, derivatives were tested for analgesic and anti-inflammatory activities comparable to established drugs like indomethacin .
Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two classes of analogs: cinnamamide derivatives (e.g., compound 3512 from ) and benzothiazolyl azo derivatives (from ).
Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Influence: The thieno[3,4-c]pyrazole core in the target compound likely offers superior metabolic stability compared to oxazolone-based analogs (e.g., compound 3512), as sulfur-containing heterocycles often resist oxidative degradation . Benzothiazolyl azo derivatives exhibit distinct reactivity due to the azo linkage, which may limit their utility in therapeutic applications compared to acrylamide-containing compounds .
Azo derivatives lack the acrylamide’s H-bonding capacity, reducing their ability to interact with kinase ATP-binding pockets .
Synthetic Complexity: Compound 3512 is synthesized via oxazolone condensation, a straightforward method for generating cinnamamide analogs . In contrast, the target compound’s thienopyrazole core likely requires specialized diazonium or cyclization steps, increasing synthetic difficulty .
Research Implications and Limitations
- Gaps in Data : Direct biological data for the target compound (e.g., IC₅₀ values, pharmacokinetic profiles) are absent in the provided evidence. Comparative conclusions are drawn from structural analogs.
- Future Directions : Prioritize in vitro assays to validate kinase inhibition hypotheses and optimize substituents for enhanced selectivity.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of (Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide?
- The synthesis involves sequential condensation reactions: (1) formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene precursors, (2) amide coupling between the 4-methoxybenzylamine and the carboxyethyl side chain using carbodiimide-based coupling agents (e.g., EDCI/HOBt), and (3) stereocontrolled acrylamide introduction via Heck coupling or Wittig reactions. Solvent selection (e.g., DMF for polar intermediates) and temperature gradients (0–25°C for sensitive steps) are critical to minimize side products .
Q. How is the structural integrity of this compound validated during synthesis?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR spectra verify connectivity and functional groups (e.g., acrylamide double bond protons at δ 6.2–7.1 ppm). X-ray crystallography resolves the Z-configuration by identifying spatial relationships between the acrylamide and thieno ring .
Q. What analytical methods ensure purity and stability under storage conditions?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%), while accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways. Lyophilization or storage in argon-flushed vials at -20°C prevents oxidation of the thieno ring .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular dynamics simulations predict binding affinity to target proteins (e.g., kinases) by analyzing hydrogen bonding between the methoxybenzyl group and hydrophobic pockets. Tools like ACD/Labs Percepta calculate logP (≈3.2) and solubility (<10 µM in aqueous buffers), highlighting the need for prodrug strategies or formulation with cyclodextrins to enhance bioavailability .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Discrepancies may arise from assay variability (e.g., cell line genetic drift, endpoint measurements). Harmonized protocols (e.g., standardized ATP concentrations in kinase assays) and orthogonal validation (e.g., SPR for binding kinetics vs. cell-based IC) are recommended. Meta-analysis of marine-derived amides, which show similar structural diversity, suggests correlating activity with substituent electronegativity .
Q. How does the 4-methoxybenzyl group influence metabolic stability, and what structural analogs could improve half-life?
- The methoxy group undergoes CYP450-mediated O-demethylation, as shown in hepatocyte incubation studies. Deuterating the methyl group (CD) or replacing it with a trifluoromethoxy (-OCF) moiety reduces metabolic clearance by 40–60%, as demonstrated in related pyrazol-3-yl acetamides .
Q. What strategies mitigate challenges in scaling up the synthesis?
- Key issues include exothermic amide coupling and thieno ring instability. Process optimization involves:
- Reactor design : Jacketed reactors for precise temperature control during exothermic steps.
- Workflow : Switching from column chromatography to recrystallization (e.g., ethanol/water) for intermediate purification.
- Safety : Hazard analysis of reactive intermediates (e.g., azide byproducts) using DSC/TGA to identify thermal risks .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout of putative targets (e.g., kinases) in cell lines confirms on-target effects. Spatial proteomics (e.g., APEX2 tagging) maps subcellular localization, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Cross-referencing with marine sponge-derived alkaloids, which share thieno scaffolds, provides insight into off-target interactions .
Methodological Notes
- Stereochemical Control : Chiral HPLC (e.g., Chiralpak IA column) monitors enantiopurity, while NOESY NMR correlates acrylamide configuration with bioactivity .
- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., azides) and cytotoxic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
